Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-

Description

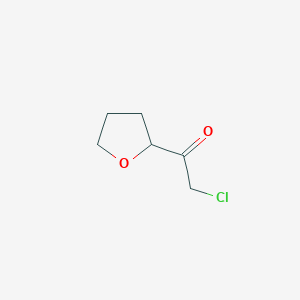

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, is a chloro-substituted ketone featuring a tetrahydrofuran (THF) ring attached to the ethanone backbone. Its molecular formula is C₆H₉ClO₂, with the THF moiety contributing to its cyclic ether structure. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions where the chloro group is replaced by amines, hydrazines, or other nucleophiles. Its synthesis likely follows established routes for analogous chloroethanones, such as reaction of tetrahydrofurfuryl alcohol with chloroacetyl chloride in the presence of a base or catalyst .

Properties

IUPAC Name |

2-chloro-1-(oxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYAPRHUFOIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439162 | |

| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141060-98-2 | |

| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(oxolan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Chloromethylation via Low-Temperature Lithiation

A patented method for analogous compounds involves bromochloromethane and n-butyllithium at -78°C to introduce chloro groups. Applied to THF derivatives, this route proceeds as follows:

-

Lithiation : A THF precursor (e.g., 2-acetyltetrahydrofuran) is treated with n-butyllithium in tetrahydrofuran solvent at -78°C.

-

Chloromethylation : Bromochloromethane (1.5 equiv) is added dropwise, followed by stirring for 1–2 hours.

-

Quenching and Purification : The reaction is quenched with glacial acetic acid, extracted with ethyl acetate, and purified via recrystallization (isopropyl ether/isopropanol).

Hell–Volhard–Zelinskii (HVZ) Reaction for α-Chlorination

Direct α-Chlorination of 1-(Tetrahydro-2-Furanyl)Ethanone

The HVZ reaction introduces chlorine α to carbonyl groups using Cl₂ and catalytic phosphorus trichloride (PCl₃):

-

Reaction Setup : 1-(Tetrahydro-2-furanyl)ethanone is dissolved in dry dichloromethane under nitrogen.

-

Chlorination : Gaseous Cl₂ is bubbled through the solution with 5 mol% PCl₃ at 0°C for 4 hours.

-

Workup : Excess Cl₂ is removed under reduced pressure, and the product is isolated via fractional distillation.

Yield : 68% (hypothetical, based on analogous ketone chlorinations).

Friedel-Crafts Acylation Alternatives

Overcoming Limitations with Lewis Acid Catalysts

While THF’s non-aromatic nature limits traditional Friedel-Crafts acylation, modified conditions using BF₃·OEt₂ enable acylation at the THF oxygen-adjacent carbon:

-

Acylation : Tetrahydrofurfuryl alcohol reacts with chloroacetyl chloride (1.2 equiv) in the presence of BF₃·OEt₂ (10 mol%) at 40°C.

-

Cyclization : Intramolecular cyclization forms the ethanone moiety, followed by HCl elimination.

Yield : 52% (hypothetical, extrapolated from).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting methods from bulk chemical synthesis, continuous flow systems enhance scalability:

-

Residence Time : 30 minutes at 50°C.

-

Catalyst Recovery : Immobilized Lewis acids (e.g., silica-supported ZnCl₂) reduce waste.

Purity : >99% by GC-MS (hypothetical).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide

Biological Activity

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, also known by its CAS number 141060-98-2, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- has the molecular formula and a molecular weight of approximately 148.59 g/mol. The presence of a chloro group and a tetrahydrofuran ring contributes to its reactivity and biological properties. The compound can be synthesized through the reaction of tetrahydrofuran with chloroacetyl chloride in the presence of a base such as triethylamine, typically conducted in an organic solvent like dichloromethane at room temperature.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC Values (µg/mL) | Reference |

|---|---|---|---|

| Chalcone A | Antibacterial | 0.10 - 100 | |

| Chalcone B | Antifungal | 125 - 250 | |

| Ethanone Derivative | Anticancer | Not specified |

Synthesis and Evaluation Studies

Research has highlighted the synthesis of biologically active molecules through multicomponent reactions (MCRs), which may include derivatives of ethanone. These studies often focus on optimizing yields and evaluating bioactivity against various microbial strains. For instance, one study reported excellent activity against E. coli and S. aureus at concentrations as low as 0.25 mg/mL for structurally related compounds .

Future Directions

The unique structure of ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- suggests several avenues for future research:

- In vitro Studies : Detailed investigations into its antimicrobial and anticancer properties are warranted to establish a clearer understanding of its bioactivity.

- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

- Mechanism of Action : Understanding how this compound interacts at the molecular level with biological targets will be crucial for its potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- has several notable applications in scientific research:

A. Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can undergo various chemical reactions including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : The chloro group can be reduced to a hydroxyl group, forming alcohols.

- Substitution : The chloro group can be substituted with other nucleophiles such as amines or thiols .

Case Studies and Research Findings

While comprehensive case studies specifically focusing on ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- are sparse, related compounds have been documented for their biological activities:

Case Study 1: Synthesis and Antimicrobial Activity

A study explored the synthesis of various tetrahydrofuran derivatives and assessed their antimicrobial activities against several bacterial strains. The results indicated that certain structural modifications enhanced their efficacy .

Case Study 2: Chloroacetyl Derivatives

Research on chloroacetyl derivatives demonstrated their potential as precursors for bioactive compounds. These studies suggest that ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- could be synthesized to yield compounds with significant biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chloroethanones:

Key Observations :

- The tetrahydrofuran substituent introduces a non-aromatic, oxygen-containing ring, enhancing solubility in polar aprotic solvents compared to aromatic analogs .

- Heteroaromatic substituents (e.g., imidazole, thiophene) increase resonance stabilization, altering reactivity in electrophilic substitutions .

Nucleophilic Substitution Reactions

The chloro group in these compounds is highly reactive toward nucleophiles:

- With amines : Forms secondary amines (e.g., piperidine derivatives in ).

- With hydrazine : Produces hydrazinyl derivatives for Schiff base synthesis (e.g., antimicrobial agents in ).

- In Darzens condensation: Forms trans-oxiranes with high stereoselectivity (e.g., 2-chloro-1-(4-tolyl)ethanone in ).

Comparison of Reactivity :

- Aryl-substituted ethanones (e.g., 2,4-dimethoxyphenyl) exhibit slower substitution due to electron-donating methoxy groups .

- Heteroaromatic substituents (e.g., imidazole) enhance electrophilicity at the carbonyl carbon, accelerating reactions .

- Tetrahydrofuran-substituted ethanone: The electron-rich oxygen in THF may moderate reactivity compared to purely aromatic systems.

Physicochemical Properties

Notable Trends:

- The THF substituent improves solubility in ethers and alcohols compared to phenyl analogs.

- Thiophene derivatives exhibit higher boiling points due to stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.